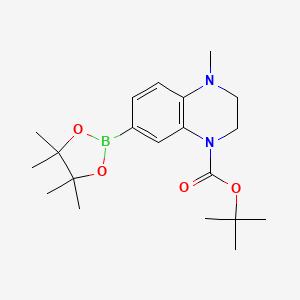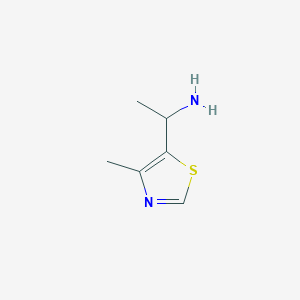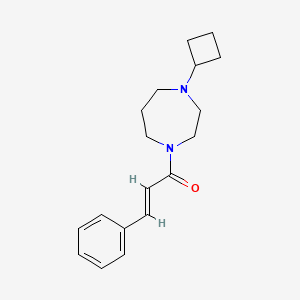
(E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile, or (E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile for short, is an organic compound with a variety of applications. It has been used for scientific research, and is also used in the synthesis of pharmaceuticals and other compounds. The compound is a derivative of aniline, an aromatic amine, and is a member of the nitrile class of compounds. It is also known as 4-chloro-3-methylanilinoprop-2-enenitrile, 4-chloro-3-methylanilinopropionitrile, and 4-chloro-3-methylanilinoprop-2-enonitrile.
Wirkmechanismus
(E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile is an organic compound with a variety of applications. It is a member of the nitrile class of compounds, and its mechanism of action is based on the conversion of the nitrile group into an amide, which can then undergo a variety of reactions. The nitrile group can be converted to an amide by the addition of a base, such as sodium hydroxide, or by the reaction of the nitrile group with an amine.
Biochemical and Physiological Effects
(E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile has not been studied extensively in terms of its biochemical and physiological effects. However, it is known that the compound has been used in the synthesis of various pharmaceuticals and other compounds, and it is likely that it may have some biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile has several advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively inexpensive and easy to obtain, making it a cost-effective choice for a variety of experiments. Additionally, the compound is relatively stable and can be stored for a long period of time. However, the compound is also toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for (E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile. One potential direction is to further explore the biochemical and physiological effects of the compound. Additionally, the compound could be used in the synthesis of new compounds, such as pharmaceuticals, pesticides, and other compounds. Additionally, the compound could be used in the synthesis of polymers and dyes and pigments. Lastly, the compound could be used in the development of new methods for the synthesis of compounds.
Synthesemethoden
The synthesis of (E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile can be achieved via a multi-step process. In the first step, 4-chloroaniline is reacted with anhydrous hydrogen chloride in the presence of a catalyst to produce 4-chloro-3-methylaniline. In the second step, the 4-chloro-3-methylaniline is reacted with propionitrile in the presence of a base, such as sodium hydroxide, to produce (E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile.
Wissenschaftliche Forschungsanwendungen
(E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile has been used in a variety of scientific research applications. It has been used in the synthesis of a range of compounds, including pharmaceuticals, pesticides, and other compounds. It has also been used in the synthesis of various polymers, including polyurethanes and polyesters. Additionally, the compound has been used in the synthesis of dyes and pigments.
Eigenschaften
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2/c1-12-3-2-4-16(9-12)19-11-14(10-18)13-5-7-15(17)8-6-13/h2-9,11,19H,1H3/b14-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROUMILKFCUKEU-KAMYIIQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorophenyl)-3-(3-methylanilino)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2388969.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388971.png)







![N-(3-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2388984.png)

![2-[2-amino-4-ethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-chlorobenzyl)acetamide](/img/structure/B2388990.png)